
4-(Benzyloxy)cyclohexanol
Übersicht
Beschreibung
4-(Benzyloxy)cyclohexanol is an organic compound with the molecular formula C13H18O2. It is also known as 4-(Phenylmethoxy)cyclohexanol. This compound features a cyclohexanol ring substituted with a benzyloxy group at the 4-position. It is used in various chemical and biological research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)cyclohexanol is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Target of Action
It is structurally similar to cyclohexanol , which is known to interact with Alcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
Based on its structural similarity to cyclohexanol, it may interact with its target enzyme in a similar manner .
Biochemical Pathways
Cyclohexanol, a structurally similar compound, is involved in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)cyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced organic synthesis techniques. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclohexanol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog without the benzyloxy group.
4-Hydroxycyclohexanol: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Benzyl Alcohol: Contains a benzyl group but lacks the cyclohexanol ring.
Uniqueness
4-(Benzyloxy)cyclohexanol is unique due to the presence of both a cyclohexanol ring and a benzyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that require these structural features.
Eigenschaften
IUPAC Name |
4-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBMTDJFHTXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525288 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-80-9 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 4-(Benzyloxy)cyclohexanol as described in the research?
A1: The research focuses on the synthesis of this compound as a key intermediate in a multi-step chemical transformation. [] The paper describes a method for the partial benzylation of quinitol, resulting in the formation of this compound. [] This compound is then further reacted to produce methyl 5-benzyloxy-2-oxo-cyclohexylacetate, highlighting its utility as a building block for more complex molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
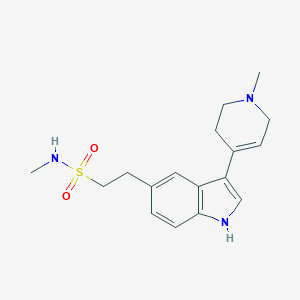
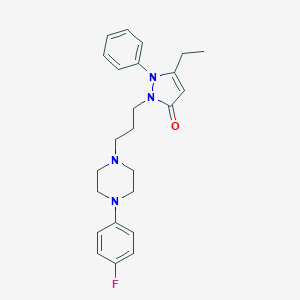

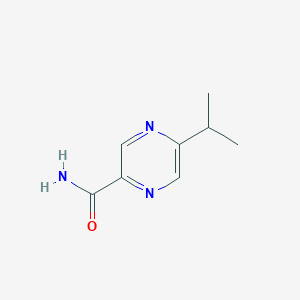
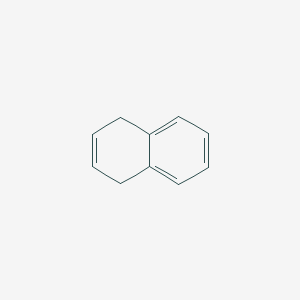

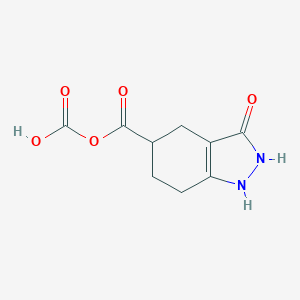
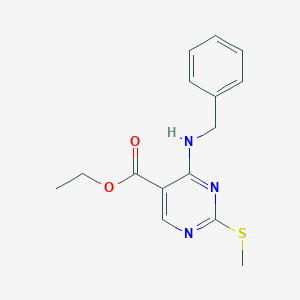
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)

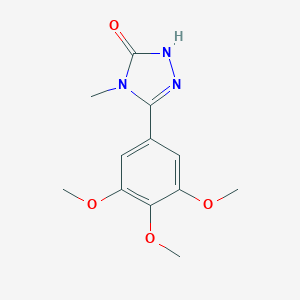

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)
